molecular formula C9H6N2O4 B082458 6-Nitro-1h-indole-3-carboxylic acid CAS No. 10242-03-2

6-Nitro-1h-indole-3-carboxylic acid

Cat. No. B082458
CAS RN: 10242-03-2
M. Wt: 206.15 g/mol
InChI Key: MWFVAHOPRCFNCA-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-3-carboxylic acid is a compound with the CAS Number: 10242-03-2 and a molecular weight of 206.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of indole derivatives, including 6-Nitro-1h-indole-3-carboxylic acid, has been a subject of interest in recent years . The synthesis often involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The process involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The InChI code for 6-Nitro-1H-indole-3-carboxylic acid is 1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 6-Nitro-1h-indole-3-carboxylic acid are not well-documented in the available literature .


Physical And Chemical Properties Analysis

6-Nitro-1H-indole-3-carboxylic acid has a number of physical and chemical properties. It has a molecular weight of 206.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Herbicidal Activity

6-Nitro-1h-indole-3-carboxylic acid: derivatives have been explored for their potential as herbicides. These compounds can act as antagonists to the auxin receptor protein TIR1, which is crucial for plant growth regulation. By inhibiting this receptor, the derivatives can effectively control weed growth, thus aiding in increasing crop production and ensuring food security .

Pathogen Defense in Plants

In the realm of plant physiology, indole-3-carboxylic acid derivatives play a significant role in defending against pathogens, particularly in cruciferous plants. These compounds are part of a biosynthetic pathway that leads to the production of secondary metabolites, which are essential for plant fitness and resistance to pathogens and herbivores .

Anticancer Research

Derivatives of indole-3-carboxylic acid are being investigated for their potential as anticancer agents. The structural framework of these compounds allows for the development of molecules that can interact with various biological targets, potentially leading to new treatments for cancer .

Neurological Research

In the field of neuroscience, 6-Nitro-1h-indole-3-carboxylic acid derivatives are used as reactants for the synthesis of compounds that may inhibit botulinum neurotoxin. This application is crucial for developing treatments for conditions caused by neurotoxins .

Immunomodulation

The derivatives of 6-Nitro-1h-indole-3-carboxylic acid are also being studied for their role as immunomodulators. These compounds could be used to develop new therapies that modulate the immune system, which is beneficial in treating various diseases, including cancer .

Antimicrobial Agents

Research into 6-Nitro-1h-indole-3-carboxylic acid derivatives includes their application as antimicrobial agents. These compounds could lead to the development of new antibiotics, addressing the growing concern of antibiotic resistance .

Mechanism of Action

Safety and Hazards

The safety data sheet for 6-Nitro-1H-indole-3-carboxylic acid indicates that it is a hazardous substance . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Indole derivatives, including 6-Nitro-1h-indole-3-carboxylic acid, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-nitro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFVAHOPRCFNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292418
Record name 6-nitro-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1h-indole-3-carboxylic acid

CAS RN

10242-03-2
Record name 6-Nitro-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indole-3-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10242-03-2
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Record name 6-nitro-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.7 g 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)-ethanone are combined with 20 ml of a 40% sodium hydroxide solution solution and refluxed for 4 hours. After cooling to 0° C. the mixture is diluted with a little water and adjusted to pH 1 by the careful addition of concentrated hydrochloric acid. The precipitated solid is suction filtered and dissolved in dichloromethane/methanol 10:1. After drying with magnesium sulphate the solvents are eliminated in vacuo and the residue is extracted from diethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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